molecular formula C18H19ClN2O B247968 N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Cat. No. B247968
M. Wt: 314.8 g/mol
InChI Key: RLYCJSUWRBSMJZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as SCH 23390, is a dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to selectively block the dopamine D1 receptor and has been found to have potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide 23390 selectively blocks dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. This results in a decrease in dopamine-mediated neurotransmission, leading to a reduction in the reinforcing effects of drugs of abuse, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide 23390 has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, reduce locomotor activity, and impair learning and memory. It has also been found to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its potential therapeutic effects in cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide 23390 is its selectivity for dopamine D1 receptors, which allows for targeted manipulation of dopamine-mediated neurotransmission. However, its use is limited by its short half-life and poor solubility, which can make dosing and administration challenging.

Future Directions

There are a number of potential future directions for research involving N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide 23390. One area of interest is its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a tool for studying the role of dopamine D1 receptors in addiction and other pathological processes. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective dosing and administration strategies.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide 23390 involves the reaction of 2-chlorophenylhydrazine with 3,4-dihydroisoquinoline-3-carboxylic acid, followed by the condensation with 3-(dimethylamino)propionyl chloride. The final product is obtained through recrystallization.

Scientific Research Applications

N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide 23390 has been extensively used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been found to have potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

Product Name

N-(2-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide

InChI

InChI=1S/C18H19ClN2O/c19-16-7-3-4-8-17(16)20-18(22)10-12-21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22)

InChI Key

RLYCJSUWRBSMJZ-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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